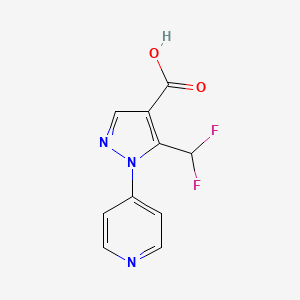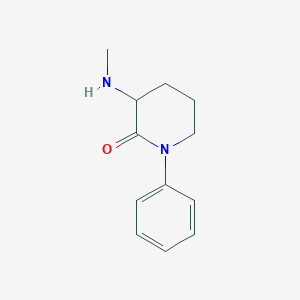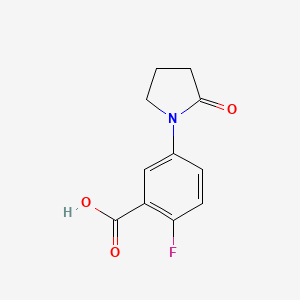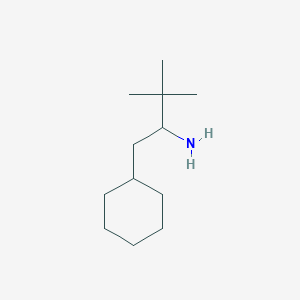
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (DFMPCA) is an organic compound that is synthesized from a reaction between difluoromethyl bromide and pyridine. It is a versatile compound that has a wide range of applications in scientific research, including drug development, and biochemistry.
Scientific Research Applications
Synthesis and Catalysis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of pyrazoline and pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds serve as key precursors for developing various biologically active compounds, showcasing the importance of innovative synthetic methodologies in drug discovery and development (Parmar, Vala, & Patel, 2023).
Pharmacological Applications
Pyrazoline derivatives, including structures similar to "5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid," have been extensively studied for their potential pharmacological properties. These compounds exhibit a wide range of biological activities, making them significant in the search for new therapeutic agents. For instance, pyrazolines have shown promise in anticancer, antimicrobial, anti-inflammatory, and CNS (Central Nervous System) activities. The heterocyclic pyrazole core, due to its versatility and bioactivity, is a focus of medicinal chemistry research, highlighting the potential of such compounds in drug development (Bhattacharya et al., 2022).
Environmental and Chemical Properties
Research on polyfluoroalkyl chemicals, which may include fluorinated derivatives similar to the structure of interest, focuses on their environmental fate, degradation, and potential for bioaccumulation. Studies aim to understand the environmental impact of these chemicals and their precursors, providing insight into their stability, persistence, and interaction with biological systems (Liu & Avendaño, 2013).
properties
IUPAC Name |
5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUJNVVPIWUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B1455402.png)

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)




![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)



![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)